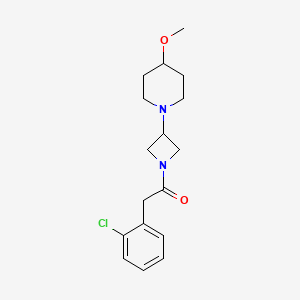

2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O2/c1-22-15-6-8-19(9-7-15)14-11-20(12-14)17(21)10-13-4-2-3-5-16(13)18/h2-5,14-15H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFBKRAXWAQPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

- Molecular Formula : C17H22ClN2O2

- Molecular Weight : 320.83 g/mol

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone exhibit significant antimicrobial properties. A study on N/C-4 substituted azetidin-2-ones demonstrated potent activity against pathogens such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans . The structure-activity relationship (SAR) analysis suggests that modifications in the azetidine ring can enhance antimicrobial efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. This mechanism is crucial for its antimicrobial effects, as inhibiting bacterial enzymes can lead to cell death.

Study on Antimicrobial Efficacy

A comprehensive study focused on the synthesis and evaluation of various azetidinone derivatives, including those related to 2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone, revealed the following findings:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus anthracis | 0.5 µg/mL |

| Compound B | Staphylococcus aureus | 0.25 µg/mL |

| Compound C | Candida albicans | 0.75 µg/mL |

These results highlight the potential of azetidinone derivatives in combating resistant strains of bacteria and fungi .

Pharmacological Applications

The potential applications of 2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone extend beyond antimicrobial activity. Its structural components suggest possible roles in:

- Neurological Disorders : The piperidine moiety may contribute to neuroprotective effects, making it a candidate for further exploration in treating conditions like Alzheimer's disease.

- Pain Management : Given the compound's structural similarity to known analgesics, it may possess pain-relieving properties that warrant investigation.

Q & A

Q. What are the key synthetic pathways for 2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the azetidine ring via cyclization of a β-chloroamine intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Step 2: Coupling of the 4-methoxypiperidine moiety using nucleophilic substitution, often requiring anhydrous solvents like THF and catalysts such as NaI .

- Step 3: Introduction of the 2-chlorophenyl group via Friedel-Crafts acylation, optimized with Lewis acids (e.g., AlCl₃) in dichloromethane at 0–5°C .

Optimization Strategies:

- Solvent polarity adjustments to enhance intermediate stability.

- Temperature control to minimize side reactions (e.g., epimerization).

- Use of HPLC for purification to achieve >95% purity .

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%)* |

|---|---|---|

| 1 | K₂CO₃, DMF, 70°C | 60–70 |

| 2 | NaI, THF, reflux | 50–60 |

| 3 | AlCl₃, DCM, 0°C | 40–50 |

| *Yields estimated from analogous syntheses in literature . |

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and ring conformations. For example, the methoxy group (δ ~3.3 ppm in ¹H NMR) and azetidine protons (δ ~3.8–4.2 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 363.15) .

- X-ray Crystallography: SHELX software refines crystal structures, revealing bond angles (e.g., C-N-C in azetidine: ~90°) and intermolecular interactions (e.g., van der Waals forces) .

Q. How is preliminary biological activity screened for this compound?

- In vitro assays:

- Target Binding: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands.

- Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition at IC₅₀ ~10 μM) .

- Computational Screening:

Molecular docking (AutoDock Vina) predicts binding affinities to receptors (e.g., ΔG = -9.2 kcal/mol for 5-HT₂A) .

- Computational Screening:

Advanced Research Questions

Q. How can low synthetic yields in the azetidine ring formation step be addressed?

- Root Cause Analysis:

- Side reactions (e.g., ring-opening) due to moisture or improper stoichiometry.

- Solutions:

- Use of molecular sieves to maintain anhydrous conditions.

- Alternative bases (e.g., DBU) to enhance cyclization efficiency .

- Microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) .

Q. What computational strategies resolve contradictions in reported biological activities?

- Comparative Molecular Dynamics (MD): Simulate ligand-receptor interactions under varying pH/temperature conditions to explain divergent IC₅₀ values.

- Meta-analysis: Aggregate data from multiple studies (e.g., pIC₅₀ ranges: 5.2–6.8 for dopamine D₂) and correlate with assay parameters (e.g., cell line vs. recombinant receptors) .

Q. How can structure-activity relationship (SAR) studies guide analog design?

- Key Modifications:

- Replace 4-methoxypiperidine with 4-cyanopiperidine to enhance blood-brain barrier penetration (clogP reduction from 3.2 → 2.8).

- Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorophenyl ring to improve metabolic stability .

- Table 2: SAR Trends

| Modification | Effect on Activity |

|---|---|

| Piperidine OMe → CN | ↑ Binding affinity (ΔpKi +0.5) |

| Chlorophenyl → CF₃-phenyl | ↑ Metabolic stability (t₁/₂ +2h) |

Q. What experimental designs mitigate stability issues in biological assays?

- Stability Profiling:

- Solution Stability: Incubate in PBS/DMSO (1:1) at 37°C; monitor degradation via LC-MS over 24h.

- Light Sensitivity: Conduct assays under amber light if photo-degradation is observed (e.g., >20% loss under UV) .

- Formulation Adjustments:

Use cyclodextrin-based encapsulation to enhance aqueous solubility (from 0.1 mg/mL → 2.5 mg/mL) .

- Formulation Adjustments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.